Talipexole dihydrochloride

Catalog No.
S544487
CAS No.
36085-73-1
M.F
C10H16ClN3S
M. Wt
245.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talipexole dihydrochloride

CAS Number

36085-73-1

Product Name

Talipexole dihydrochloride

IUPAC Name

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;hydrochloride

Molecular Formula

C10H16ClN3S

Molecular Weight

245.77 g/mol

InChI

InChI=1S/C10H15N3S.ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;/h2H,1,3-7H2,(H2,11,12);1H

InChI Key

AFOGLDDNZFXNPQ-UHFFFAOYSA-N

SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride, 6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride, B HT920, B-HT 920, BHT 920, BHT920, talipexole

Canonical SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl

Description

The exact mass of the compound Talipexole dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. It belongs to the ontological category of azepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Parkinson's Disease

    Talipexole dihydrochloride has been studied as a potential treatment for Parkinson's disease, a neurodegenerative disorder that affects movement. Some studies have shown that it may improve symptoms such as tremor and rigidity, but the results have been mixed. [Source: National Institutes of Health ]

  • Alzheimer's Disease

    Research has also investigated Talipexole dihydrochloride as a treatment for Alzheimer's disease, another neurodegenerative disorder that affects memory and cognition. However, studies have not shown significant benefit. [Source: National Institutes of Health ]

  • Schizophrenia

    Talipexole dihydrochloride has been studied as a potential treatment for schizophrenia, a mental disorder that can cause hallucinations, delusions, and disorganized thinking. There is limited evidence regarding its efficacy for this purpose. [Source: National Institutes of Health ]

  • Other Neurological Disorders

    In addition to the conditions mentioned above, Talipexole dihydrochloride has been investigated for its potential use in treating other neurological disorders, such as Huntington's disease and tardive dyskinesia. More research is needed to determine its effectiveness in these conditions. [Source: National Institutes of Health ]

Talipexole dihydrochloride, also known as B-HT 920, is a synthetic compound that functions primarily as a dopamine D2 receptor agonist. It also exhibits activity as an alpha-2 adrenoceptor agonist and a 5-HT3 receptor antagonist. This compound has been investigated for its potential therapeutic applications in treating various neurological disorders, particularly Parkinson's disease, due to its ability to mimic the effects of dopamine in the brain .

Talipexole dihydrochloride acts as a dopamine agonist, meaning it mimics the effects of dopamine in the brain []. It has been shown to interact with dopamine D2 receptors, alpha-2 adrenergic receptors, and 5-HT3 receptors []. This multi-targeted action is believed to contribute to its potential antiparkinsonian effects [, ].

Case Studies

A study published in the journal Movement Disorders investigated the use of Talipexole dihydrochloride in two patients with severe dystonia and dyskinesia []. The study showed that the drug led to significant improvements in symptoms, suggesting its potential therapeutic benefit []. However, further large-scale clinical trials are needed to confirm these findings.

That can modify its structure and biological activity:

  • Oxidation: This process can alter the thiazolo[4,5-d]azepine ring structure, affecting its pharmacological properties. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can impact the nitrogen-containing functional groups within the compound, potentially altering its receptor binding affinity. Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.
  • Substitution: Substitution reactions on the aromatic ring can yield various derivatives with distinct pharmacological profiles. Halogenation and nitration are common methods for such reactions .

The synthesis of Talipexole dihydrochloride involves several key steps:

  • Formation of Thiazolo[4,5-d]azepine Ring: The synthesis typically begins with the cyclization of appropriate precursors under controlled conditions to create the thiazolo[4,5-d]azepine ring system.
  • N-Alkylation Reaction: A common method includes the N-alkylation of 2-amino-4,5,7,8-tetrahydro-thiazole with 3-bromopropylene in a suitable solvent. This reaction yields the desired dihydrochloride salt form to enhance stability and solubility.
  • Industrial Production: For large-scale synthesis, optimized reaction conditions are employed to ensure high yield and purity while adhering to regulatory standards .

Talipexole dihydrochloride has diverse applications in both clinical and research settings:

  • Parkinson's Disease Treatment: It has been studied extensively for its efficacy in managing symptoms associated with Parkinson's disease, such as tremors and rigidity.
  • Research on Neurological Disorders: The compound is utilized in studies focusing on neurotransmitter systems to explore potential treatments for conditions like Alzheimer's disease and schizophrenia.
  • Pharmacological Development: Talipexole serves as a reference compound in developing new drugs targeting dopamine and serotonin receptors .

Research indicates that Talipexole dihydrochloride interacts with various neurotransmitter systems:

  • Dopamine D2 Receptors: Its agonistic effect on these receptors is critical for alleviating parkinsonian symptoms.
  • Alpha-2 Adrenergic Receptors: This interaction may influence norepinephrine release, contributing to its therapeutic effects.
  • 5-HT3 Receptors: Antagonism at these receptors may help reduce nausea and other gastrointestinal side effects associated with dopaminergic therapies .

Similar Compounds

Several compounds share structural or functional similarities with Talipexole dihydrochloride. A comparison highlights their unique features:

Compound NameTypeKey Features
BromocriptineDopamine D2 AgonistErgot alkaloid structure; used for Parkinson's disease
PramipexoleDopamine D2 AgonistSelective D2 receptor agonist; fewer side effects
AzepexoleDopamine D2 AgonistSimilar pharmacological profile; less studied
B-HT 958Dopamine D2 AgonistRelated compound; potential similar effects

Talipexole dihydrochloride is unique due to its multi-targeted action involving serotonin receptors alongside dopamine pathways, which may offer advantages in managing complex neurological conditions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.0753464 g/mol

Monoisotopic Mass

245.0753464 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9R6E1D8H1O

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antidepressive Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

36085-73-1

Wikipedia

Talipexole dihydrochloride

Dates

Modify: 2023-08-15
1: Gómez-Sánchez R, Bravo-San Pedro JM, Niso-Santano M, Soler G, Fuentes JM, González-Polo RA. The neuroprotective effect of talipexole from paraquat-induced cell death in dopaminergic neuronal cells. Neurotoxicology. 2010 Dec;31(6):701-8. doi: 10.1016/j.neuro.2010.07.005. Epub 2010 Jul 29. PubMed PMID: 20673835.
2: Zhang TT, Song M, Hang TJ, Xu XF, Wen AD, Yang L, Jia L. Pharmacokinetic profile of talipexole in healthy volunteers is not altered when it is co-administered with Madopar (co-beneldopa). J Clin Pharm Ther. 2009 Jun;34(3):345-54. doi: 10.1111/j.1365-2710.2008.01008.x. PubMed PMID: 19646081.
3: Gobert A, Di Cara B, Cistarelli L, Millan MJ. Piribedil enhances frontocortical and hippocampal release of acetylcholine in freely moving rats by blockade of alpha 2A-adrenoceptors: a dialysis comparison to talipexole and quinelorane in the absence of acetylcholinesterase inhibitors. J Pharmacol Exp Ther. 2003 Apr;305(1):338-46. PubMed PMID: 12649387.
4: Kakimura J, Kitamura Y, Takata K, Kohno Y, Nomura Y, Taniguchi T. Release and aggregation of cytochrome c and alpha-synuclein are inhibited by the antiparkinsonian drugs, talipexole and pramipexole. Eur J Pharmacol. 2001 Apr 6;417(1-2):59-67. PubMed PMID: 11301060.
5: Osumi E, Imai T. [Increase in serum creatine phosphokinase following administration of talipexole hydrochloride]. Rinsho Shinkeigaku. 2000 Oct;40(10):1041-3. Japanese. PubMed PMID: 11296371.
6: Takata K, Kitamura Y, Kakimura J, Kohno Y, Taniguchi T. Increase of bcl-2 protein in neuronal dendritic processes of cerebral cortex and hippocampus by the antiparkinsonian drugs, talipexole and pramipexole. Brain Res. 2000 Jul 28;872(1-2):236-41. PubMed PMID: 10924701.
7: Minami M, Kohno Y, Endo T, Nemoto M, Ogawa T, Ihira E, Hamaue N, Hirafuji M. Differential effects of talipexole and bromocriptine on serotonin release from rat intestinal tissues--an in vitro study of the emetic response of antiparkinsonian dopamine agonists. Res Commun Mol Pathol Pharmacol. 1999;104(1):3-12. PubMed PMID: 10604273.
8: Inoue Y, Mitani H, Nanba K, Kawahara R. Treatment of periodic leg movement disorder and restless leg syndrome with talipexole. Psychiatry Clin Neurosci. 1999 Apr;53(2):283-5. PubMed PMID: 10459713.
9: Sakai T, Ii Y, Kuzuhara S. [Sinus bradycardia induced by talipexole hydrochloride in a patient with Parkinson disease]. Rinsho Shinkeigaku. 1998 Aug;38(8):771-5. Japanese. PubMed PMID: 9916527.
10: Hironaka N, Kohno Y, Yanagita T. [Comparative studies on antiparkinsonian agents, talipexole and bromocriptine, evaluated by contralateral rotational behavior in unilaterally nigral-lesioned rats]. Nihon Yakurigaku Zasshi. 1998 Oct;112(4):257-66. Japanese. PubMed PMID: 9866843.
11: Kitamura Y, Kosaka T, Kakimura JI, Matsuoka Y, Kohno Y, Nomura Y, Taniguchi T. Protective effects of the antiparkinsonian drugs talipexole and pramipexole against 1-methyl-4-phenylpyridinium-induced apoptotic death in human neuroblastoma SH-SY5Y cells. Mol Pharmacol. 1998 Dec;54(6):1046-54. PubMed PMID: 9855633.
12: Kitamura Y, Kakimura J, Taniguchi T. Protective effect of talipexole on MPTP-treated planarian, a unique parkinsonian worm model. Jpn J Pharmacol. 1998 Sep;78(1):23-9. PubMed PMID: 9804058.
13: Domino EF, Ni L, Zhang H, Kohno Y, Sasa M. Effects of talipexole on contraversive rotation and functional impairment in MPTP-induced chronic hemiparkinsonian monkeys. Jpn J Pharmacol. 1998 Jul;77(3):227-33. PubMed PMID: 9717770.
14: Kondo T, Shimada H, Hatori K, Sugita Y, Mizuno Y. Talipexole protects dopaminergic neurons from methamphetamine toxicity in C57BL/6N mouse. Neurosci Lett. 1998 May 15;247(2-3):143-6. PubMed PMID: 9655613.
15: Kitamura Y, Kohno Y, Nakazawa M, Nomura Y. Inhibitory effects of talipexole and pramipexole on MPTP-induced dopamine reduction in the striatum of C57BL/6N mice. Jpn J Pharmacol. 1997 May;74(1):51-7. PubMed PMID: 9195297.
16: Domino EF, Ni L, Zhang H, Kohno Y, Sasa M. Talipexole or pramipexole combinations with chloro-APB (SKF 82958) in MPTP-induced hemiparkinsonian monkeys. Eur J Pharmacol. 1997 May 1;325(2-3):137-44. PubMed PMID: 9163560.
17: Kohno Y, Fukuzaki K, Kitahara K, Koja T. Anti-tremor activity of talipexole produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum. Eur J Pharmacol. 1997 Jan 29;319(2-3):197-205. PubMed PMID: 9042591.
18: Minami M, Nemoto M, Endo T, Hamaue N, Kohno Y. Effects of talipexole on emesis-related changes in abdominal afferent vagal activity and ileal serotonin metabolism in rats. Res Commun Mol Pathol Pharmacol. 1997 Jan;95(1):67-82. PubMed PMID: 9055350.
19: Nishio H, Kohno Y, Fujii A, Negishi Y, Inoue A, Nakata Y. 5-HT3 receptor blocking properties of the antiparkinsonian agent, talipexole. Gen Pharmacol. 1996 Jul;27(5):779-85. PubMed PMID: 8842679.
20: Matsubayashi H, Amano T, Hongjing Y, Kohno Y, Sasa M. Action of intravenously administered talipexole on the rat striatal neurons receiving excitatory input from nigral dopamine neurons. Psychopharmacology (Berl). 1995 Aug;120(4):369-75. PubMed PMID: 8539316.

Explore Compound Types